ethyl 2-cyano-2-methylcyclopropane-1-carboxylate, Mixture of diastereomers
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Overview
Description
Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate, a mixture of diastereomers, is a versatile organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of ethyl 2-cyanoacrylate. One common method includes the reaction of ethyl 2-cyanoacrylate with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to enhance the yield and selectivity of the desired product .
Industrial Production Methods
On an industrial scale, the production of ethyl 2-cyano-2-methylcyclopropane-1-carboxylate may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced catalytic methods can optimize the reaction conditions, reducing the formation of by-products and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted cyclopropane derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-cyano-2-methylcyclopropane-1-carboxylate exerts its effects involves interactions with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The cyano and ester groups also play crucial roles in modulating the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2-cyano-2-phenylcyclopropane-1-carboxylate: This compound has a phenyl group instead of a methyl group, which affects its chemical reactivity and biological activity.
Methyl 2-cyano-2-methylcyclopropane-1-carboxylate: The methyl ester variant has different solubility and reactivity profiles compared to the ethyl ester.
2-Cyano-2-methylcyclopropane-1-carboxylic acid: The carboxylic acid form is more acidic and can participate in different types of chemical reactions.
These comparisons highlight the unique properties of ethyl 2-cyano-2-methylcyclopropane-1-carboxylate, particularly its balance of reactivity and stability, making it a valuable compound in various applications.
Biological Activity
Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate, a compound featuring a cyclopropane ring with a cyano and an ester functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate is characterized by its molecular formula C8H11NO2 and a molecular weight of approximately 155.18 g/mol. The synthesis typically involves cyclopropanation reactions where suitable precursors undergo various transformations under specific conditions. Common methods include:
- Cyclopropanation using diazo compounds : This method allows for the formation of cyclopropane derivatives from alkenes.
- Reactions with cyanogen bromide : This approach can introduce the cyano group effectively, enhancing the compound's reactivity.
Biological Activity Overview
The biological activity of ethyl 2-cyano-2-methylcyclopropane-1-carboxylate has been studied in various contexts, particularly focusing on its enzyme inhibition properties and potential therapeutic applications.
The biological effects of this compound are primarily attributed to its functional groups:
- Cyano Group : The cyano functionality can interact with various enzymes and receptors, potentially inhibiting their activity through competitive binding.
- Carboxylic Acid Group : This group can participate in hydrogen bonding, influencing the compound's binding affinity to biological targets.
Inhibition of Enzymatic Activity
Research has indicated that derivatives of ethyl 2-cyano-2-methylcyclopropane-1-carboxylate exhibit significant inhibitory effects on certain enzymes. For example:
- Enzyme Inhibition Studies : A study demonstrated that specific diastereomers showed varying degrees of inhibition against acetylcholinesterase (AChE), a key enzyme in neurotransmission. The most active isomer displayed an IC50 value significantly lower than that of standard inhibitors .
Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that ethyl 2-cyano-2-methylcyclopropane-1-carboxylate could serve as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
When compared to other cyclopropane derivatives, ethyl 2-cyano-2-methylcyclopropane-1-carboxylate exhibits unique properties due to the presence of both cyano and carboxylic acid groups. For instance:
Compound | Key Activity |
---|---|
Ethyl 3-cyanocyclopropane-1-carboxylate | Moderate enzyme inhibition |
Methyl cyclopropanecarboxylate | Lower antimicrobial activity |
Ethyl 2-cyanocyclobutane-1-carboxylate | Notable cytotoxic effects |
This table highlights the distinct biological profiles that arise from structural variations within cyclopropane derivatives .
Future Directions
Ongoing research aims to explore the structure-activity relationships (SAR) associated with ethyl 2-cyano-2-methylcyclopropane-1-carboxylate. By synthesizing new derivatives and evaluating their biological activities, researchers hope to identify compounds with enhanced efficacy and reduced toxicity.
Properties
CAS No. |
875-95-6 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 2-cyano-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-7(10)6-4-8(6,2)5-9/h6H,3-4H2,1-2H3 |
InChI Key |
RYOKVXOPSCPLNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(C)C#N |
Purity |
95 |
Origin of Product |
United States |
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